molecular formula C27H22N4O4S2 B2780397 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 864859-66-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2780397
CAS No.: 864859-66-5
M. Wt: 530.62
InChI Key: NVRHLGXZTFORRK-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex synthetic compound designed for advanced pharmacological and chemical research. Its structure incorporates a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a privileged structure in medicinal chemistry known to be associated with a wide range of biological activities. Derivatives of this scaffold have been investigated for various therapeutic applications, including potential use as fungicidal agents . The molecule is further functionalized with a benzo[d]thiazole moiety, a heterocycle commonly found in bioactive molecules, and a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide) group. This latter group is a well-known acylating agent that can react with primary amine groups, suggesting this compound may have potential application as a bioconjugation reagent or a protein-binding chemical probe . The presence of these functional groups makes this compound a valuable intermediate or lead structure for researchers in drug discovery, particularly in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of novel biological targets. This product is intended for research purposes in a controlled laboratory environment only. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S2/c1-15(32)30-12-11-18-21(14-30)37-27(24(18)26-28-19-7-2-3-8-20(19)36-26)29-25(35)16-5-4-6-17(13-16)31-22(33)9-10-23(31)34/h2-8,13H,9-12,14H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRHLGXZTFORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S. It features a benzothiazole moiety linked to a tetrahydrothieno-pyridine structure and a pyrrolidine derivative. The compound's structure is significant for its biological activity due to the presence of multiple functional groups that may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Knoevenagel Condensation : This method is often employed to form the benzothiazole derivatives.
  • Cyclization Reactions : These reactions help in forming the tetrahydrothieno and pyrrolidine rings.
  • Acetylation : The introduction of the acetyl group enhances lipophilicity and biological activity.

The synthetic pathways have been optimized to yield high purity and yield of the desired compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have shown significant inhibitory activity against various bacterial strains, including Mycobacterium tuberculosis.

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7e9.2 ± 1.50.09

These results indicate that modifications in the structure can lead to enhanced potency against resistant strains of bacteria .

Anticancer Activity

Benzothiazole derivatives are also being explored for their anticancer properties. The compound has shown selective inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study : A series of compounds structurally related to this compound demonstrated significant inhibition of CDK4 and CDK6 with IC50 values in low micromolar ranges .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Intercalation : The planar structure allows for intercalation between DNA base pairs, potentially disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrothieno[2,3-c]pyridine Family

The most closely related compound is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) from . Key differences include:

  • Position 6 substituent : The target compound has an acetyl group, whereas Compound 3 has an isopropyl group.
  • Benzamide modification : The target compound includes a 3-(2,5-dioxopyrrolidin-1-yl)benzamide, absent in Compound 3.

Benzo[d]thiazol-2-yl-Benzamide Derivatives

describes N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which share the benzo[d]thiazol and benzamide motifs but lack the tetrahydrothieno[2,3-c]pyridine core. These compounds exhibit broad bioactivity, including enzyme inhibition (e.g., kinases, proteases) and ion channel modulation (Table 4 in ). Notably:

  • Substituent position : The target compound’s 3-(2,5-dioxopyrrolidin-1-yl) group may confer higher specificity for APE1 compared to the 2/4-substituted benzamides in , which show promiscuous binding.
  • Bioactivity scores : While ’s derivatives have moderate scores for enzyme inhibition (EI: 0.45–0.75), the target compound’s fused heterocyclic system likely enhances APE1 selectivity.

Research Findings and Implications

APE1 Inhibition and Therapeutic Potential

APE1 overexpression in gliomas correlates with resistance to alkylating agents and radiation . However, unlike Compound 3 , its in vivo efficacy remains unvalidated.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can its purity be ensured during synthesis?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Key steps include:
  • Amide bond formation : Coupling of the benzamide moiety with the thieno-pyridine core under anhydrous conditions .
  • Acetylation : Introduction of the acetyl group at the 6-position of the tetrahydrothieno ring using acetyl chloride or acetic anhydride .
  • Purity control : Post-synthesis purification via column chromatography, followed by validation using HPLC (≥95% purity) and NMR (e.g., verifying absence of residual solvents like DMF) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry :
  • ¹H NMR : Identify protons in the benzo[d]thiazole (δ 7.5–8.1 ppm), tetrahydrothieno (δ 2.8–3.5 ppm), and pyrrolidin-2,5-dione (δ 2.1–2.3 ppm) groups .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and acetyl C=O (~1730 cm⁻¹) .
  • High-resolution MS : Validate molecular weight (e.g., calculated [M+H]⁺ = 547.18) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines):
  • Use dose-response curves (IC₅₀ calculation) and compare to reference inhibitors (e.g., staurosporine for kinases) .
  • Monitor solubility issues with DMSO stocks; ensure ≤0.1% DMSO in final assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized without compromising stereochemical integrity?

  • Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading:
  • Case Study : A 2³ factorial design revealed that reaction yield increased by 22% when using DMF at 80°C with 10 mol% DMAP .
  • In-line monitoring : Use flow chemistry setups to track intermediates via UV-vis spectroscopy, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate findings using orthogonal assays and structural analogs:
  • Example : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) but another shows no activity, synthesize analogs with modified pyrrolidin-2,5-dione or acetyl groups to isolate critical pharmacophores .
  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) to identify confounding variables .

Q. How can computational modeling guide target identification for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
  • Docking : Prioritize targets like PARP-1 or EGFR based on ligand-receptor complementarity (e.g., benzo[d]thiazole fitting into hydrophobic pockets) .
  • Free energy calculations : Use MM-PBSA to rank binding affinities and validate with SPR (surface plasmon resonance) .

Q. What advanced techniques characterize its stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS :
  • Key finding : The acetyl group hydrolyzes at pH < 5, forming a carboxylic acid derivative; stabilize with lyophilized formulations .

Tables for Critical Data

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDCl, HOBt, DMF, 25°C6592%
AcetylationAc₂O, pyridine, 60°C7895%
PurificationSilica gel (CH₂Cl₂:MeOH 9:1)8598%
Data derived from

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀ (nM)Notes
Kinase inhibitionPARP-150 ± 5ATP-competitive
CytotoxicityHeLa1200 ± 150Low solubility in media
Data derived from

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